molecular formula C17H18N2O2 B395190 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol CAS No. 2392-46-3

2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol

Cat. No.: B395190
CAS No.: 2392-46-3
M. Wt: 282.34g/mol
InChI Key: NOHGADGSCOCIER-UHFFFAOYSA-N
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Description

Overview of Phenol (B47542) and Piperazine (B1678402) Scaffolds in Bioactive Molecules

The phenol moiety, a hydroxyl group attached to a benzene (B151609) ring, is a fundamental building block in a vast array of biologically active compounds. eurekaselect.comingentaconnect.com Its presence can confer a range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. ingentaconnect.comresearchgate.netresearchgate.net The hydroxyl group of the phenol can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. researchgate.net Phenolic lipids, for instance, demonstrate the ability to interact with biological membranes. nih.gov

Similarly, the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. researchgate.netnih.govtandfonline.com This versatile structure is found in numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and antihistamines. nih.govresearchgate.net The nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. scilit.comnih.gov The piperazine moiety is known to improve the pharmacokinetic profile of drug candidates, often enhancing water solubility and bioavailability. tandfonline.com

Research Significance of Hybrid Chemical Structures for Novel Pharmacological Activities

The strategy of creating hybrid molecules by covalently linking two or more distinct pharmacophores has emerged as a powerful approach in drug discovery. researchgate.netnih.gov This molecular hybridization can lead to compounds with a dual mode of action or synergistic effects, where the combined activity is greater than the sum of the individual components. researchgate.netacs.org By integrating different bioactive fragments, researchers can develop novel chemical entities with improved efficacy, selectivity, and the potential to overcome drug resistance. researchgate.netnih.gov This approach is particularly valuable for addressing complex diseases that may involve multiple biological targets. nih.gov

Rationale for Investigating 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol

The investigation of this compound is rooted in the principles of molecular hybridization. This compound brings together the established pharmacophoric features of a phenol and a phenylpiperazine moiety. The rationale for its study lies in the potential for synergistic or novel pharmacological activities arising from the combination of these two scaffolds. The phenylpiperazine portion is a common feature in centrally acting agents, while the phenolic group is associated with a broad range of biological effects. The specific linkage through a carbonyl group creates a unique chemical architecture, prompting research into its potential interactions with various biological systems and its promise as a lead compound for further drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-hydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16-9-5-4-8-15(16)17(21)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h1-9,20H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHGADGSCOCIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 4 Phenylpiperazin 1 Yl Carbonyl Phenol

Strategies for the Synthesis of the Core 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol Structure

The assembly of the this compound scaffold is logically approached through the formation of the central amide bond, which connects the salicylic acid and 1-phenylpiperazine (B188723) moieties.

Approaches to Carbonyl Linkage Formation

The key step in constructing the core structure is the formation of the amide bond between a salicylic acid derivative and 1-phenylpiperazine. This transformation is a classic example of an acylation reaction. A common and direct method involves the reaction of salicylic acid with 1-phenylpiperazine in an inert organic solvent, often in the presence of a coupling agent to activate the carboxylic acid.

One established method for the synthesis of N-substituted amides of salicylic acid is the direct reaction between salicylic acid and a primary or secondary amine using phosphorus trichloride (PCl3) as a reagent researchgate.net. In this approach, salicylic acid is reacted with 1-phenylpiperazine in a suitable solvent like chlorobenzene. The addition of PCl3 facilitates the formation of a more reactive acylating agent, which then readily reacts with the secondary amine of the phenylpiperazine to form the desired amide bond.

Alternatively, other modern coupling reagents can be employed to facilitate this amide bond formation. Catalytic amounts of nickel(II) chloride (NiCl2) have been shown to effectively promote the direct amidation of carboxylic acids with amines, providing a more environmentally friendly approach with water as the only byproduct nih.gov. This method typically involves heating the carboxylic acid and amine in a solvent such as toluene nih.gov. The general reaction is depicted in Scheme 1 .

Scheme 1. General approach for the formation of the carbonyl linkage.
Reactant 1Reactant 2Reagent/CatalystProduct
Salicylic Acid1-PhenylpiperazinePCl3 or NiCl2This compound

Introduction of the Phenylpiperazine Moiety

The 1-phenylpiperazine unit is a crucial building block for the synthesis of the target molecule. Its synthesis is well-established and can be achieved through several routes. A prevalent method involves the cyclization reaction of a suitable aniline derivative with a bis-electrophile.

Specifically, 1-phenylpiperazine can be synthesized by reacting aniline with bis(2-chloroethyl)amine hydrochloride at elevated temperatures nih.gov. This reaction typically utilizes a high-boiling solvent such as diethylene glycol monomethyl ether nih.gov. The process involves the sequential N-alkylation of the aniline nitrogen by the two chloroethyl groups, leading to the formation of the piperazine (B1678402) ring. This method is advantageous due to its operational simplicity and generally good yields nih.gov. Scheme 2 illustrates this synthetic transformation.

Scheme 2. Synthesis of the 1-phenylpiperazine moiety.
Reactant 1Reactant 2ConditionProduct
AnilineBis(2-chloroethyl)amine hydrochlorideHigh Temperature1-Phenylpiperazine

Phenol (B47542) Ring Functionalization

The generation of analogs of this compound with substituents on the phenol ring is most efficiently achieved by utilizing appropriately functionalized salicylic acid derivatives as starting materials. This approach allows for the introduction of a wide variety of chemical groups onto the phenolic ring prior to the key amide bond formation step.

The synthetic strategy remains the same as described in section 2.1.1, with the substituted salicylic acid taking the place of the parent molecule. The reactivity and yield of the amidation reaction can be influenced by the nature and position of the substituents on the salicylic acid ring. Both electron-donating and electron-withdrawing groups can be incorporated, leading to a diverse library of analogs. For instance, the synthesis of various N-substituted aromatic amides from substituted benzoic acids has been well-documented, indicating the feasibility of this strategy researchgate.net.

Advanced Synthetic Techniques for Analog Generation

To improve reaction efficiency, reduce reaction times, and access a broader range of derivatives, advanced synthetic techniques such as microwave-assisted synthesis and reductive amination can be employed.

Microwave-Assisted Synthesis in Phenolic Compound Preparation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods nih.govresearchgate.netnih.gov.

In the context of synthesizing analogs of this compound, microwave heating can be applied to the key amide bond formation step. The reaction between a salicylic acid derivative and 1-phenylpiperazine in the presence of a suitable coupling agent or catalyst could be significantly expedited under microwave irradiation. For example, the microwave-assisted synthesis of various carboxamides and piperazine-containing heterocyclic compounds has been successfully demonstrated, showcasing the broad applicability of this technique nih.gov. The use of microwave heating can be particularly advantageous for generating a library of analogs in a time-efficient manner.

Reaction TypeConventional Heating TimeMicrowave-Assisted TimeAdvantage
Amide Bond FormationHoursMinutesReduced reaction time, potentially higher yields
Heterocycle SynthesisHours to DaysMinutes to HoursIncreased efficiency, cleaner reactions

Reductive Amination Strategies for Piperazine Derivatives

Reductive amination is a cornerstone of amine synthesis in medicinal and pharmaceutical chemistry due to its versatility and operational simplicity nih.govresearchgate.net. This powerful reaction allows for the formation of C-N bonds and is widely used in the synthesis of a vast number of biologically active compounds, including many pharmaceuticals containing the piperazine scaffold nih.govresearchgate.net.

This strategy is particularly valuable for the synthesis of substituted 1-phenylpiperazine precursors. Reductive amination involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of phenylpiperazine analogs, a substituted aniline could be reacted with a suitable diketone or dialdehyde, followed by reduction, to form the piperazine ring. More commonly, a pre-formed piperazine can be N-arylated with a substituted aryl halide, or a substituted aniline can be reacted with a piperazine precursor under reductive amination conditions. The use of various reducing agents, from classic hydride reagents to more modern catalytic systems, allows for a broad substrate scope and functional group tolerance rsc.org. This methodology provides a robust and flexible approach to creating a diverse range of substituted phenylpiperazine building blocks for the synthesis of novel this compound analogs.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

SAR studies for this scaffold involve targeted chemical modifications to probe the interactions between the molecule and its biological target. By altering specific functional groups and structural motifs, researchers can identify which elements are essential for activity and which can be modified to enhance desired properties.

Modification of the Hydroxyl Group: To test the importance of the hydroxyl group as a hydrogen bond donor, it can be converted into a methyl ether (O-methylation) or other alkoxy derivatives. This substitution eliminates the hydrogen-bonding donor capability while maintaining a hydrogen bond acceptor. Acylation to form an ester can also be performed to assess the impact of a bulkier, non-hydrogen-bonding group at this position.

Substitution on the Aromatic Ring: The phenol ring itself can be substituted to probe steric and electronic requirements. Introducing small alkyl groups or halogens (F, Cl, Br) at various positions can explore how steric bulk and electronic effects (inductive and resonance) influence activity. For example, adding an electron-withdrawing group like a nitro or cyano group can significantly alter the acidity of the phenolic proton and the electron density of the ring system.

The N-phenyl group of the piperazine moiety is a crucial region for derivatization, as it often extends into a binding pocket where it can form various interactions. The nature, position, and number of substituents on this ring can dramatically influence biological activity. tandfonline.com

Electronic Effects: Systematic substitution with electron-withdrawing groups (EWGs) such as halogens (F, Cl) or trifluoromethyl (CF3), and electron-donating groups (EDGs) like methyl (CH3) or methoxy (OCH3) at the ortho, meta, and para positions is a common strategy. mdpi.commdpi.com Studies on analogous structures have shown that the electronic properties of these substituents are critical. For instance, in some series, the introduction of lipophilic EWGs like 3'-CF3 or 4'-F has been shown to improve activity. mdpi.com

Positional Isomerism: The location of the substituent is fundamental. Research on related 1,2-benzothiazine derivatives found that compounds with two chlorine atoms at the 3 and 4 positions of the phenylpiperazine ring exhibited a strong cytotoxic effect. mdpi.com Similarly, for allosteric enhancers of the A₁ adenosine receptor, derivatives with 3,4-difluoro, 3-chloro-4-fluoro, and 4-trifluoromethoxy substitutions were found to be the most active. tandfonline.com Quantitative SAR (QSAR) studies have revealed that for some receptors, a less hydrophobic substituent at the 4-position and a substituent with a higher molar refraction at the 3-position are beneficial for binding affinity. tandfonline.com

Below is a data table summarizing key substitutions on the phenyl ring from related scaffolds and their observed impact on activity.

Substitution PatternRationale / Effect
4-FluoroProbes electronic effects of a moderate EWG. mdpi.com
3,4-DichloroIncreases lipophilicity and introduces strong EWG character. Found to be important for the cytotoxic effect in some 1,2-benzothiazine derivatives. mdpi.com
3-TrifluoromethylActs as a strong, lipophilic EWG. mdpi.com
3,4-Difluoro / 3-Chloro-4-fluoroFound to be highly active in a series of A₁ adenosine receptor allosteric enhancers. tandfonline.com
4-TrifluoromethoxyA lipophilic EWG that was among the most active substitutions in the A₁ adenosine receptor series. tandfonline.com

Ring Analogs: A common strategy is to replace the piperazine ring with other cyclic diamines or related heterocyles to assess the importance of the ring's size, conformation, and the distance between the nitrogen atoms. Replacing the piperazine with morpholine or pyrrolidine has been shown to cause a significant decrease in activity in some scaffolds, suggesting the specific geometry and basicity of the piperazine are crucial. tandfonline.com

Conformational Constraint: Introducing conformational rigidity can lock the molecule into a more bioactive conformation. This can be achieved by replacing the flexible piperazine with a more rigid bicyclic system, such as a 2,5-diazabicyclo[2.2.1]heptane (DBH) system.

N-Substituent Variation: While the N-1 nitrogen is acylated, the N-4 nitrogen is attached to the phenyl ring. However, in broader analog design, substitution on the carbon atoms of the piperazine ring with small alkyl groups (e.g., methyl) can be explored to probe for steric clashes in the binding site. SAR studies have shown that substituents on the piperazine unit are important for inhibitory activity in various compound series. nih.gov

The table below outlines derivatization strategies for the piperazine ring.

Modification StrategyExampleRationale
Ring ReplacementMorpholine, PyrrolidineTo determine the importance of the second nitrogen atom and the overall ring conformation. tandfonline.com
Conformational Constraint2,5-diazabicyclo[2.2.1]heptaneTo reduce flexibility and lock the molecule into a potentially more active conformation.
Ring SubstitutionC-methylationTo probe for steric tolerance within the binding pocket.

The amide (carbonyl) linker is a critical structural element that connects the salicylic acid and phenylpiperazine moieties. It is often susceptible to metabolic cleavage by proteases and can influence molecular conformation and hydrogen bonding patterns. Replacing the amide with bioisosteres is a key strategy to improve metabolic stability and explore alternative binding modes. nih.govexlibrisgroup.com

Amide Bioisosteres: A wide range of functional groups can serve as bioisosteric replacements for the amide bond. hyphadiscovery.com Five-membered heterocyclic rings are particularly common as they mimic the geometry of the amide bond while offering greater metabolic stability. cambridgemedchemconsulting.com

1,2,3-Triazoles: These can be synthesized via "click chemistry" and are resistant to hydrolysis and oxidation. nih.govcambridgemedchemconsulting.com

Oxadiazoles (1,2,4- and 1,3,4-isomers): These heterocycles have successfully replaced amide bonds, in some cases retaining potency while improving pharmacokinetic profiles. nih.gov

Other Heterocycles: Pyridazines and pyrimidines have also been used as amide bioisosteres. cambridgemedchemconsulting.com

Reversed or Homologated Amides: Reversing the amide bond (to generate a retro-amide) or inserting a methylene group (homologation) between the carbonyl and the piperazine nitrogen can alter the spacing and orientation of the key pharmacophoric groups, providing valuable SAR insights.

The following table lists common bioisosteric replacements for the carbonyl linker.

BioisostereRationale
1,2,3-TriazoleMimics amide geometry; metabolically stable. nih.govcambridgemedchemconsulting.com
1,2,4-OxadiazoleImproves metabolic stability while retaining activity. nih.gov
1,3,4-OxadiazoleAlternative to 1,2,4-isomer; can improve stability. hyphadiscovery.com
Pyridazine / PyrimidineCan act as a metabolically stable mimic of the amide bond. cambridgemedchemconsulting.com
Reversed AmideAlters hydrogen bonding pattern and conformational preference.

In Vitro Pharmacological Characterization and Mechanistic Studies

Exploration of Receptor Binding Profiles

The phenylpiperazine moiety is a well-established pharmacophore that interacts with a variety of G Protein-Coupled Receptors (GPCRs).

Ligand binding assays are crucial for determining the affinity of a compound for a specific receptor. For phenylpiperazine derivatives, these assays have revealed high-affinity interactions with several GPCRs, most notably serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. While direct binding data for 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol is not available, studies on analogous compounds provide insight into its potential GPCR binding profile.

Competitive binding studies are employed to determine the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor. A prominent example within the phenylpiperazine class is the compound WAY-100635, which is structurally related to the title compound. In competitive binding assays, WAY-100635 has been shown to potently displace [³H]8-OH-DPAT, a selective 5-HT1A receptor agonist, from rat hippocampal membranes. This indicates a high affinity of WAY-100635 for the 5-HT1A receptor.

The evaluation of binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) and selectivity across a panel of receptors is a critical step in drug discovery.

For the related compound WAY-100635, these studies have demonstrated high affinity and selectivity for the 5-HT1A receptor. It exhibits a pIC50 of 8.87 in displacing [³H]8-OH-DPAT, which translates to a high nanomolar or sub-nanomolar affinity. Its selectivity for the 5-HT1A receptor is over 100-fold higher compared to other serotonin receptor subtypes and other major neurotransmitter receptors. However, it is also important to note that WAY-100635 has been shown to be a potent agonist at the dopamine D4 receptor.

The binding affinity data for WAY-100635 at various receptors are summarized in the table below.

ReceptorBinding Affinity (Ki)
5-HT1A0.95 nM
α1-adrenergic>1000 nM
Dopamine D2560 nM
Dopamine D41.8 nM

This data is for the structurally related compound WAY-100635 and not this compound.

Structure Activity Relationship Sar and Computational Chemistry

Elucidation of Structural Determinants for Biological Activity

The biological activity of a compound is intrinsically linked to its chemical structure. The following sections detail how specific structural elements of phenylpiperazine derivatives, which share a core with 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol, are crucial for their biological function.

The nature and position of substituents on the phenylpiperazine scaffold have a marked effect on receptor binding and selectivity. Studies on various phenylpiperazine derivatives have demonstrated that even minor chemical alterations can lead to significant changes in biological activity.

For instance, in a series of 1-(2-methoxyphenyl)piperazine (B120316) derivatives, the substituent at the N-4 position of the piperazine (B1678402) ring was found to be a key determinant of affinity and selectivity for the dopamine (B1211576) D4 receptor. A benzamide (B126) derivative exhibited high affinity (Ki = 1.3 nM) and selectivity over D2 and α1 receptors. capes.gov.br Similarly, research on 5,5-dimethylhydantoin (B190458) derivatives with a phenylpiperazine moiety showed that substituents on the aromatic ring influence affinity for α1-adrenoceptors. nih.gov For example, derivatives with a 2-methoxyphenylpiperazine fragment showed strong activity. nih.gov

In another study on phenylpiperazine derivatives with acaricidal activity, the introduction of a fluorine atom at the 2-position of the benzene (B151609) ring increased activity against Tetranychus urticae. nih.gov This highlights that halogenation can be a critical factor in enhancing biological efficacy. Furthermore, the cytotoxic activity of certain 1,2-benzothiazine derivatives was significantly influenced by substituents on the phenylpiperazine ring, with a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent showing pronounced cytotoxicity. nih.gov

The affinity of N-phenylpiperazine derivatives for the α1A-adrenoceptor was found to depend on the presence of an ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety. rsc.org This indicates that a combination of electronic and steric factors governs the interaction with the receptor.

Table 1: Impact of Substituents on Biological Activity of Phenylpiperazine Derivatives

Core Scaffold Substituent Biological Target/Activity Effect Reference
1-(2-methoxyphenyl)piperazine N-4 benzamide Dopamine D4 receptor High affinity and selectivity capes.gov.br
5,5-dimethylhydantoin-phenylpiperazine 2-methoxyphenyl α1-adrenoceptors Strong activity nih.gov
Phenylpiperazine 2-fluoro on benzene ring Acaricidal activity Increased activity nih.gov
1,2-benzothiazine-phenylpiperazine 1-(3,4-dichlorophenyl) Cytotoxicity Pronounced cytotoxicity nih.gov

The three-dimensional arrangement of the core scaffold is a critical factor in determining how a molecule interacts with its biological target. For piperazine-containing compounds, the conformation of the piperazine ring is of particular importance.

A conformational analysis of 2-substituted piperazines revealed that for 1-acyl and 1-aryl derivatives, an axial conformation of the substituent is generally preferred. nih.gov This axial orientation can place key nitrogen atoms in a specific spatial arrangement that may mimic the binding mode of endogenous ligands or other active compounds. nih.gov For ether-linked 2-substituted piperazines, the axial conformation can be further stabilized by an intramolecular hydrogen bond. nih.gov

Molecular Modeling and Docking Studies

Computational techniques such as molecular modeling and docking are powerful tools for investigating how a ligand might bind to a protein at the molecular level. These methods provide insights that can guide the design of new, more potent, and selective compounds.

Molecular docking studies on various phenylpiperazine derivatives have revealed common types of interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For example, the binding of N-phenylpiperazine derivatives to the α1A-adrenoceptor was predicted to be driven by the formation of hydrogen bonds and electrostatic forces. rsc.org In another study, docking of phenylpiperazine derivatives into the androgen receptor showed that the compounds primarily formed hydrogen, halogen, and hydrophobic interactions with the receptor. d-nb.info The interaction between a ligand and a protein can be visualized in detail, identifying the specific amino acid residues involved. researchgate.net

Docking studies can predict the most likely binding orientation of a ligand within a protein's active site and identify the key amino acid residues that are crucial for this interaction.

In a study of N-phenylpiperazine derivatives targeting the α1A-adrenoceptor, molecular docking identified Asp106, Gln177, Ser188, Ser192, and Phe193 as the main binding site residues. rsc.org For piperazine derivatives targeting the androgen receptor, interactions with residues such as arginine, asparagine, phenylalanine, lysine, valine, isoleucine, and leucine (B10760876) have been reported. nih.gov The piperazine ring itself can participate in interactions, for instance, by forming a carbon-hydrogen bond with the receptor. nih.gov

Docking studies of 1,2-benzothiazine derivatives with a phenylpiperazine moiety suggested that these compounds can form hydrogen bonds with aspartic acid residues, while the benzothiazine and phenylpiperazine rings are involved in π-type interactions with aromatic amino acids in the DNA binding domain of topoisomerase II. nih.gov

Table 2: Predicted Key Residue Interactions for Phenylpiperazine Analogs

Compound Class Protein Target Key Interacting Residues Interaction Type Reference
N-Phenylpiperazine derivatives α1A-adrenoceptor Asp106, Gln177, Ser188, Ser192, Phe193 Hydrogen bonds, electrostatic forces rsc.org
Phenylpiperazine derivatives Androgen Receptor TYR857, PHE856 Hydrophobic (Pi-Pi T-shaped) nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying key molecular descriptors, QSAR models can be used to predict the activity of new, unsynthesized compounds.

A QSAR study on phenylpiperazine derivatives with anti-proliferative activity against DU145 prostate cancer cells identified several molecular descriptors as being important for activity. proquest.com These included descriptors related to molecular shape and electronic properties. proquest.com The resulting QSAR model showed good statistical significance and predictive ability. proquest.com

Theoretical Chemistry and Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule at the atomic level. jksus.org These methods provide detailed information about a molecule's geometry, electronic landscape, and spectroscopic characteristics.

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule by calculating the energies of its various possible shapes (conformers). nih.gov For phenylpiperazine derivatives, a key structural feature is the relative orientation of the phenyl ring and the piperazine ring. Theoretical calculations have shown that the phenyl group is typically perpendicular to the piperazine ring. jksus.org The geometry is optimized using various DFT functionals, such as B3LYP-D or WB97XD, with an appropriate basis set like 6-311++G**, to find the lowest energy structure. jksus.org The analysis can also extend to intermolecular interactions, evaluating the stability of potential dimeric or stacked forms of the molecule. nih.gov The accuracy of these computational methods is often validated by comparing calculated structural parameters, like bond lengths and angles, with experimental data where available. jksus.org

Quantum chemical calculations elucidate the electronic properties of a molecule, which are fundamental to its reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of chemical stability and reactivity. nih.gov For phenolic compounds, these electronic parameters, along with the heat of formation, have been successfully used as descriptors in QSAR models to predict antioxidant activity. nih.gov

Theoretical calculations can accurately predict spectroscopic properties, which serves as a powerful method for structural confirmation when compared with experimental data.

Infrared (IR) Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net These theoretical frequencies are often scaled to correct for anharmonicity and systematic errors, providing a predicted IR spectrum that can be compared with an experimental one. nih.gov For the core 1-phenylpiperazine (B188723) structure, characteristic CH₂ stretching vibrations of the piperazine ring are reported in the range of 2814-2949 cm⁻¹. researchgate.net The agreement between calculated and observed vibrational bands confirms the structural model. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can also predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated values provide a basis for assigning the signals in an experimental spectrum. For phenylpiperazine derivatives, characteristic signals can be predicted for different parts of the molecule.

Table 2: Typical Experimental ¹H and ¹³C NMR Chemical Shift Ranges for Phenylpiperazine Derivatives

Molecular Fragment Atom Type Typical Chemical Shift (ppm) Reference
Piperazine Ring Aliphatic Protons (CH₂) 2.8 - 3.3 mdpi.comresearchgate.net
Piperazine Ring Aliphatic Carbons (CH₂) 48 - 51 mdpi.com
Phenyl Ring Aromatic Protons (CH) 6.8 - 7.3 researchgate.net

This table presents typical chemical shift ranges observed in the NMR spectra of phenylpiperazine derivatives, providing a reference for spectral interpretation. mdpi.comresearchgate.net

Preclinical in Vivo Research Methodologies Animal Models, Focused on Mechanism/efficacy

Evaluation in Relevant Animal Models for Efficacy

The initial assessment of a compound's effectiveness is conducted in well-established animal models that mimic aspects of human diseases. These models are crucial for understanding the compound's pharmacological profile and its potential as a therapeutic agent.

Behavioral pharmacology models are instrumental in assessing the effects of a compound on the central nervous system. For compounds with potential neurological or psychiatric applications, these models can provide insights into their impact on locomotor activity and anxiety-like behaviors. For instance, in studies of related phenylpiperazine derivatives, models of locomotor hyperactivity are utilized to evaluate the compound's ability to modulate motor function. nih.gov A dose-dependent reduction in activity in such models can indicate a potential stabilizing effect on neurotransmitter systems. nih.gov Furthermore, the assessment of spontaneous locomotor activity in habituated animals can differentiate the compound's effects from classic antagonists, suggesting a more nuanced mechanism of action. nih.gov

To investigate the therapeutic potential of 2-[(4-phenylpiperazin-1-yl)carbonyl]phenol in specific disease contexts, particularly neurodegenerative disorders, disease-specific animal models are employed. mdpi.comnih.gov These models are designed to replicate key pathological features of conditions like Alzheimer's, Parkinson's, or Huntington's disease. mdpi.com For example, in the context of Alzheimer's disease research, a mouse model induced by lipopolysaccharide (LPS) injections is used to study neuroinflammation and amyloidogenesis, which are characteristic of the disease. nih.gov The evaluation of a compound's ability to mitigate memory impairment and reduce inflammatory markers in such a model provides strong evidence for its potential disease-modifying effects. nih.gov

The use of multitarget-directed ligands is a promising strategy in the development of therapeutics for complex neurodegenerative diseases. mdpi.com Compounds are often designed to interact with multiple pathological pathways, such as oxidative stress, protein misfolding, and neuroinflammation. mdpi.com The evaluation of this compound in these models would help to determine its efficacy in addressing the multifaceted nature of these disorders.

In Vivo Receptor Occupancy Studies

In vivo receptor occupancy studies are critical for confirming that a drug candidate engages its intended molecular target in a living organism. These studies help to establish a relationship between the dose of the compound administered and the extent of target engagement in the brain or other relevant tissues. While specific in vivo receptor occupancy data for this compound is not detailed in the provided search results, the general methodology involves administering the compound to animals and then measuring the degree to which it binds to specific receptors. This is often achieved using techniques like positron emission tomography (PET) imaging with a radiolabeled ligand that competes for the same binding site. mdpi.com The displacement of the radioligand by the test compound provides a quantitative measure of receptor occupancy.

Assessment of Metabolic Pathways in Preclinical Species

Understanding the metabolic fate of a drug candidate is a cornerstone of preclinical development. These studies identify the major metabolites, the enzymes responsible for their formation, and potential differences in metabolism across species.

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to identify and structurally elucidate metabolites of a parent compound in biological samples. ucdavis.edunih.gov By analyzing samples from preclinical species treated with this compound, HRMS can accurately determine the elemental composition of metabolites, facilitating their identification. ucdavis.edunih.gov This technique, often coupled with liquid chromatography (LC-MS), allows for the separation and detection of various metabolites present in complex biological matrices like plasma, urine, and tissue homogenates. nih.gov For similar phenolic compounds, studies have successfully identified numerous metabolites by comparing their retention times and mass spectra with those of reference standards or data from the literature. nih.gov

To predict the metabolic pathways of this compound in humans and to understand inter-species differences, in vitro metabolism studies are conducted using liver microsomes and hepatocytes from various preclinical species and humans. nih.govnih.gov These subcellular fractions and cells contain the primary enzymes responsible for drug metabolism. For instance, studies on related phenylpiperazine compounds have utilized mouse liver S9 fractions to investigate metabolic pathways. nih.gov Such studies have shown that in vitro systems can effectively predict in vivo metabolism. nih.gov

Incubation of the compound with liver microsomes can reveal the formation of phase I metabolites, which often involve oxidation, reduction, or hydrolysis. nih.gov Subsequent studies with hepatocytes, which contain both phase I and phase II enzymes, can identify conjugated metabolites, such as glucuronide or sulfate (B86663) conjugates. nih.gov For example, in vitro metabolism studies of a similar tricyclic alkaloid in human liver microsomes and hepatocytes revealed extensive metabolism, with the formation of several hydroxylated and O-desmethyl metabolites, as well as their subsequent conjugation. nih.gov

Table of Research Findings:

Research Area Methodology Key Findings for Related Compounds References
Behavioral Pharmacology Locomotor activity modelsDose-dependent reduction of hyperactivity; increased spontaneous activity in habituated animals. nih.gov
Disease-Specific Models LPS-induced neuroinflammation model in miceReduction of memory impairment and inflammatory markers. nih.gov
Metabolite Identification High-Resolution Mass Spectrometry (HRMS)Enables accurate determination of elemental composition and structural elucidation of metabolites. ucdavis.edunih.gov
In Vitro Metabolism Liver microsomes and hepatocytesExtensive metabolism observed, including phase I (hydroxylation, O-demethylation) and phase II (sulfation, glucuronidation) reactions. nih.gov

Non-Clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations

Therefore, a detailed summary of its absorption characteristics, tissue distribution patterns, metabolic pathways, and excretion routes, along with corresponding data tables from preclinical in vivo studies, cannot be provided at this time. Further research and publication in peer-reviewed journals are required to elucidate the ADME properties of this compound.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Compound Analysis in Research Matrices

Chromatographic techniques are fundamental for the separation and analysis of 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol from complex mixtures encountered in research settings.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenylpiperazine derivatives. unodc.orgresearchgate.net For this compound, reversed-phase HPLC is the most common approach, typically utilizing a C18 column to separate the compound from other matrix components. unodc.org The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com

Detection of the compound can be achieved using a Diode-Array Detector (DAD), which provides spectral information and allows for the assessment of peak purity. nih.gov Given that the piperazine (B1678402) moiety itself lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to create a UV-active derivative, enabling detection at low levels with standard HPLC-UV instrumentation. jocpr.com The typical detection wavelength for such derivatives is around 340 nm. jocpr.com

A representative HPLC method for a related phenylpiperazine derivative is outlined in the table below.

Table 1: Representative HPLC Parameters for Phenylpiperazine Derivative Analysis

Parameter Value
Column C18, 100 mm x 2.1 mm, 1.9 µm
Mobile Phase A 5 mM Ammonium Formate in Water (pH 8.0)
Mobile Phase B Methanol
Flow Rate 0.25 mL/min
Gradient 0-2.7 min, 90% A; 2.7-3.0 min, 90-5% A; 3.1-11 min, 5% A; 11.1-23 min, 90% A
Column Temperature 40 °C
Injection Volume 1 µL

| Detection | DAD or MS |

Gas Chromatography (GC) for Phenolic Compound Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While phenolic compounds can be analyzed by GC, their polarity and thermal lability often necessitate a derivatization step to increase their volatility and thermal stability. nih.govnemi.gov A common derivatization technique is silylation, where active hydrogen atoms in the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov

Following derivatization, the compound can be separated on a capillary column, such as a Tenax GC or SP-124O DA, which are suitable for a broad range of phenolic compounds. astm.org Detection is typically performed using a Flame Ionization Detector (FID) or, for greater specificity and identification, a Mass Spectrometer (MS). researchgate.netmatec-conferences.org The GC-MS approach allows for the identification of compounds based on their unique mass spectra. matec-conferences.org

Mass Spectrometry-Based Characterization and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its potential metabolites.

LC-MS/MS for Metabolite Identification and Profiling in Biological Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and profiling metabolites in complex biological samples such as plasma, urine, and tissue extracts. nih.govscienceasia.org This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. For phenylpiperazine derivatives, LC-MS/MS methods often employ electrospray ionization (ESI) in the positive ion mode. nih.govscienceasia.org

The process involves subjecting the sample to chromatographic separation, followed by ionization and analysis in the mass spectrometer. In tandem MS (MS/MS), a precursor ion corresponding to the mass of the parent compound or a suspected metabolite is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint for structural confirmation. Molecular networking, based on MS/MS data, has also emerged as a powerful tool for the rapid dereplication of known compounds and targeted isolation of novel structures within metabolite families. acs.org

Application in Pharmacokinetic Research Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. LC-MS/MS is a key analytical method in these studies due to its high sensitivity and selectivity, allowing for the quantification of low concentrations of the parent drug and its metabolites in biological fluids over time. nih.gov For instance, a rapid and sensitive LC-MS/MS method was developed for the simultaneous determination of tandospirone (B1205299) and its active metabolite, 1-(2-pyrimidyl)-piperazine, in rat plasma. nih.gov Such methods typically involve a simple sample preparation step like protein precipitation with acetonitrile, followed by rapid chromatographic separation and MS/MS detection. nih.gov The high throughput and reliability of LC-MS/MS make it well-suited for analyzing the large number of samples generated in pharmacokinetic studies. nih.govnih.gov

Table 2: Representative LC-MS/MS Parameters for Phenylpiperazine Metabolite Analysis

Parameter Value
Sample Preparation Protein precipitation with acetonitrile
LC Column C18
Mobile Phase Acetonitrile and 5 mM ammonium formate with 0.1% formic acid
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Multiple Reaction Monitoring (MRM)

| Lower Limit of Quantification | 1.0 ng/mL for parent compound |

Spectroscopic Characterization (for structural confirmation in research)

Spectroscopic techniques are vital for the unambiguous structural confirmation of newly synthesized or isolated this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structures. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. rsc.orgresearchgate.net For N-acylated piperazines, temperature-dependent ¹H NMR studies can reveal conformational behaviors, such as the restricted rotation of the amide bond and the interconversion of the piperazine ring's chair conformations. researchgate.netrsc.org The appearance of doubled signals in the NMR spectra at lower temperatures is indicative of these conformational isomers. beilstein-journals.orgresearchgate.net

Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the phenolic -OH group, the carbonyl C=O of the amide, and the aromatic C-H and C=C bonds would be expected.

X-ray Crystallography (XRD) provides the definitive three-dimensional structure of a compound in its solid state. researchgate.net By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms and the conformational details of the molecule can be determined, confirming the connectivity and stereochemistry. beilstein-journals.org

Table 3: Chemical Compounds Mentioned

Compound Name
1-(2-pyrimidyl)-piperazine
1-benzylpiperazine (BZP)
1-(3-chlorophenyl)piperazine (mCPP)
1-methyl-4-phenylpiperazine
1-(4-methylphenyl)piperazine
1-phenylpiperazine (B188723)
This compound
4-chloro-7-nitrobenzofuran (NBD-Cl)
Acetonitrile
Ammonium Formate
Formic Acid
Methanol
Tandospirone

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule.

Aromatic Protons: The protons on the phenolic ring and the phenyl group of the piperazine moiety would appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The substitution pattern on both rings would lead to complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling between adjacent protons. The proton of the hydroxyl group (-OH) on the phenol (B47542) ring would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Piperazine Protons: The protons on the piperazine ring would be found in the aliphatic region. Due to the amide linkage and the phenyl substituent, the piperazine protons would not be equivalent. They would likely appear as complex multiplets, typically in the range of δ 3.0 to 4.0 ppm.

2D NMR Techniques: To definitively assign the proton signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. COSY would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic and piperazine rings. HSQC would correlate each proton signal to its directly attached carbon atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Carbonyl Carbon: A characteristic signal for the carbonyl carbon (C=O) of the amide group would be expected in the downfield region, typically between δ 160 and 170 ppm.

Aromatic Carbons: The carbon atoms of the phenolic and phenyl rings would resonate in the range of approximately δ 110 to 160 ppm. The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the piperazine nitrogen would have distinct chemical shifts influenced by these substituents.

Piperazine Carbons: The carbon atoms of the piperazine ring would appear in the aliphatic region, generally between δ 40 and 60 ppm. Due to the influence of the adjacent nitrogen atoms and the molecular asymmetry, distinct signals for the piperazine carbons are expected.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (ppm)Multiplicity
Phenolic -OHVariable, broads
Aromatic (Phenol & Phenyl)6.5 - 8.0m
Piperazine CH₂3.0 - 4.0m

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

Carbon AtomExpected Chemical Shift (ppm)
C=O (Amide)160 - 170
C-OH (Phenol)150 - 160
Aromatic C110 - 150
Piperazine C40 - 60

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (-OH) group of the phenol. The broadness is due to hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations would appear as a group of peaks between 3000 and 3100 cm⁻¹. Aliphatic C-H stretching from the piperazine ring would be observed between 2850 and 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the amide carbonyl (C=O) group is expected in the range of 1630-1680 cm⁻¹. This is a highly characteristic peak.

C=C Stretch: Aromatic carbon-carbon double bond stretching vibrations would give rise to one or more medium to weak bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond in the piperazine ring would likely appear in the 1200-1350 cm⁻¹ region.

C-O Stretch: The C-O stretching of the phenol would be observed in the range of 1000-1260 cm⁻¹.

Interactive Data Table: Expected FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Phenol O-H3200 - 3600Broad, Strong
Aromatic C-H3000 - 3100Medium
Aliphatic C-H2850 - 3000Medium
Amide C=O1630 - 1680Strong, Sharp
Aromatic C=C1450 - 1600Medium to Weak
C-N1200 - 1350Medium
Phenol C-O1000 - 1260Strong

Future Research Trajectories for this compound

The compound this compound, characterized by its distinct phenylpiperazine and phenol moieties, presents a scaffold with significant potential for further scientific investigation. While current research on this specific molecule is limited, its structural components are well-represented in a multitude of pharmacologically active agents. This suggests a rich landscape for future exploration. This article outlines prospective research directions and identifies existing gaps in knowledge concerning this compound, focusing on its potential pharmacological applications and the advanced methodologies that could be employed for its study.

Q & A

Q. What are the common synthetic routes for preparing 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol and its derivatives?

  • Methodological Answer: The synthesis typically involves amide coupling reactions between activated carboxylic acid derivatives and the piperazine moiety. For example, TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) is a widely used coupling agent, with DIEA (N,N-diisopropylethylamine) as a base to facilitate the reaction. Post-synthesis purification is achieved via silica gel column chromatography. Derivatives can be further functionalized by introducing substituents on the phenyl ring or modifying the piperazine group .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer: Structural confirmation relies on a combination of techniques:
  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^13C NMR provide detailed information on proton and carbon environments, confirming the connectivity of the phenylpiperazine and phenol groups.
  • High-Performance Liquid Chromatography (HPLC): Used to assess purity (e.g., >98% purity criteria).
  • Mass Spectrometry (ESI-MS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: For crystalline derivatives, SHELX software (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and stereochemistry .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer: For acetylcholinesterase (AChE) inhibition studies:
  • Ellman’s Method: Measures thiocholine production via colorimetric analysis at 412 nm. IC50_{50} values are calculated using dose-response curves.
  • Selectivity Screening: Parallel assays against butyrylcholinesterase (BuChE) to determine specificity.
  • Cell-Based Assays: Neuroprotective effects can be tested in SH-SY5Y cells under oxidative stress conditions .

Advanced Research Questions

Q. How can molecular docking studies elucidate its mechanism of AChE inhibition?

  • Methodological Answer:
  • Protein Preparation: Retrieve the AChE crystal structure (e.g., PDB ID 4EY7) and prepare it using tools like AutoDock Tools (removing water, adding polar hydrogens).
  • Ligand Preparation: Optimize the 3D structure of the compound using Gaussian09 with DFT/B3LYP/6-31G(d) basis sets.
  • Docking Simulations: Use AutoDock Vina to predict binding poses. Analyze interactions (e.g., hydrogen bonds with Ser203, π-π stacking with Trp86) and compare with reference inhibitors like donepezil.
  • Validation: Cross-check results with kinetic studies (e.g., mixed-type inhibition observed via Lineweaver-Burk plots) .

Q. How to resolve discrepancies in inhibitory potency among structural analogs?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., nitro vs. methoxy groups on the phenyl ring) and correlate changes with IC50_{50} values.
  • Computational QSAR Models: Use CoMFA (Comparative Molecular Field Analysis) to map electrostatic and steric contributions to activity.
  • Crystallographic Data: Compare binding modes of high- and low-activity analogs using X-ray structures to identify critical interactions (e.g., steric clashes in low-activity derivatives) .

Q. What experimental strategies assess its stability under physiological conditions?

  • Methodological Answer:
  • pH Stability Studies: Incubate the compound in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC at 0, 6, 12, and 24 hours.
  • Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light Sensitivity: Expose to UV-Vis light and track photodegradation products using LC-MS.
  • Microsomal Stability: Incubate with liver microsomes to assess metabolic liability .

Q. How to optimize synthetic yield for scale-up without compromising purity?

  • Methodological Answer:
  • Design of Experiments (DoE): Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading).
  • Flow Chemistry: Implement continuous flow reactors for precise control of residence time and heat transfer.
  • Green Chemistry Principles: Substitute dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions.
  • In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Respiratory Protection: For powder handling, use NIOSH-approved N95/P2 respirators.
  • Spill Management: Neutralize with activated carbon or vermiculite; avoid water to prevent dispersion.
  • Storage: Store in amber vials under inert gas (N2_2) at –20°C to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.